Methyl 10-(1,3-dioxolan-4-YL)decanoate

説明

BenchChem offers high-quality Methyl 10-(1,3-dioxolan-4-YL)decanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 10-(1,3-dioxolan-4-YL)decanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

94291-09-5 |

|---|---|

分子式 |

C14H26O4 |

分子量 |

258.35 g/mol |

IUPAC名 |

methyl 10-(1,3-dioxolan-4-yl)decanoate |

InChI |

InChI=1S/C14H26O4/c1-16-14(15)10-8-6-4-2-3-5-7-9-13-11-17-12-18-13/h13H,2-12H2,1H3 |

InChIキー |

WTQQOMNOQJQVQN-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CCCCCCCCCC1COCO1 |

製品の起源 |

United States |

An In-depth Technical Guide to Methyl 10-(1,3-dioxolan-4-YL)decanoate: Physicochemical Properties, Toxicological Profile, and Research Applications

Disclaimer: The following guide provides a comprehensive overview of Methyl 10-(1,3-dioxolan-4-YL)decanoate based on scientific principles and data from structurally related compounds. As of the date of this publication, specific Material Safety Data Sheet (MSDS) and extensive toxicological data for this exact molecule are not publicly available. The information herein is intended for researchers, scientists, and drug development professionals and should be used in conjunction with rigorous, substance-specific experimental validation.

Introduction and Molecular Overview

Methyl 10-(1,3-dioxolan-4-YL)decanoate is a long-chain fatty acid methyl ester featuring a terminal 1,3-dioxolane heterocyclic moiety. This unique structure combines the lipophilic character of the decanoate chain with the polar, cyclic acetal functionality of the dioxolane ring. The 1,3-dioxolane ring, in particular, is a common structural motif in various biologically active molecules and is often utilized as a protective group in organic synthesis.[1] The presence of this functional group suggests that Methyl 10-(1,3-dioxolan-4-YL)decanoate may exhibit interesting biological properties, potentially as an antimicrobial agent, given that many 1,3-dioxolane derivatives have shown antibacterial and antifungal activities.[1][2]

This guide aims to provide a detailed, albeit inferred, technical profile of this compound to aid researchers in its safe handling, experimental design, and potential application in drug discovery and development. The subsequent sections will delve into its presumed physicochemical characteristics, a toxicological assessment derived from its constituent chemical classes, and proposed experimental protocols for its synthesis and biological evaluation.

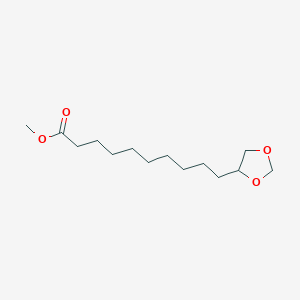

Molecular Structure:

Caption: Chemical structure of Methyl 10-(1,3-dioxolan-4-YL)decanoate.

Physicochemical Properties (Inferred)

The physicochemical properties of Methyl 10-(1,3-dioxolan-4-YL)decanoate can be estimated by considering the contributions of its long-chain aliphatic ester and the terminal dioxolane ring.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₂₆O₄ | Calculated from the chemical structure. |

| Molecular Weight | 258.35 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical for long-chain fatty acid esters. |

| Odor | Faint, possibly fruity or waxy | Characteristic of many fatty acid methyl esters. |

| Boiling Point | > 200 °C at standard pressure | Expected to be high due to the long alkyl chain, similar to or higher than methyl decanoate. |

| Melting Point | < 0 °C | Long-chain unsaturated fatty acid esters are typically liquid at room temperature. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether) | The long alkyl chain imparts significant nonpolar character. |

| Density | ~0.9 - 1.0 g/cm³ | Based on the densities of related long-chain esters and dioxolane derivatives. |

| Vapor Pressure | Low | Expected due to the high molecular weight and boiling point. |

Toxicological Profile and Safety Precautions (Inferred)

Due to the absence of specific toxicological data, a hazard assessment must be conducted by evaluating the toxicological profiles of its primary structural components: long-chain fatty acid methyl esters and 1,3-dioxolane derivatives.

Toxicity of Long-Chain Fatty Acid Methyl Esters

Long-chain fatty acid methyl esters, such as methyl decanoate, are generally considered to have a low order of acute toxicity.[3] They are not typically classified as hazardous substances.

-

Acute Oral Toxicity: Practically non-toxic. For methyl esters in the C8 to C18 range, LD50 values in rats are reported to be greater than 2000 mg/kg.[3]

-

Acute Dermal Toxicity: Low toxicity is expected.

-

Skin Irritation: Esters of long-chain fatty acids (C18 and longer) are generally non-irritating, while those with shorter chains (up to C10) may be slightly irritating. Therefore, mild skin irritation may be possible upon prolonged or repeated contact.

-

Eye Irritation: May cause minor eye irritation. Some studies on C8-C18 methyl esters indicate they are very mild to the eye.[3]

-

Sensitization: Not expected to be a skin sensitizer.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no evidence to suggest that long-chain fatty acid methyl esters are carcinogenic, mutagenic, or pose a reproductive hazard.[3]

Toxicity of 1,3-Dioxolane and its Derivatives

The 1,3-dioxolane moiety presents a different toxicological profile. The parent compound, 1,3-dioxolane, is a flammable liquid and can cause skin and eye irritation.[4][5]

-

Acute Toxicity: 1,3-dioxolane has a relatively low acute toxicity, with an oral LD50 in rats of 5.8 g/kg.[4]

-

Skin and Eye Irritation: 1,3-dioxolane and its derivatives are known to be irritating to the eyes and skin, particularly upon repeated exposure.[4][5]

-

Inhalation: Inhalation of high concentrations of 1,3-dioxolane vapors can cause respiratory tract irritation, dizziness, and central nervous system depression.[5]

-

Developmental Toxicity: Studies on 1,3-dioxolane have indicated potential for developmental toxicity at high doses in animal models.[6]

Integrated Toxicological Assessment and Safety Recommendations

Based on the analysis of its components, Methyl 10-(1,3-dioxolan-4-YL)decanoate is anticipated to have a low order of acute systemic toxicity. However, the presence of the 1,3-dioxolane ring suggests a potential for skin and eye irritation.

Recommended Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or mists.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Comparative Toxicological Data of Related Compounds:

| Compound | Oral LD50 (rat) | Skin Irritation | Eye Irritation |

| Methyl Decanoate | > 2000 mg/kg[3] | Slight to non-irritating | Mild irritant |

| 1,3-Dioxolane | 5.8 g/kg[4] | Irritant upon repeated exposure[4] | Irritant[4][5] |

Proposed Experimental Protocols

Given the structural features of Methyl 10-(1,3-dioxolan-4-YL)decanoate, particularly the presence of the 1,3-dioxolane ring which is found in many bioactive compounds, a primary area of investigation would be its potential antimicrobial activity.[1][2]

Proposed Synthesis Workflow

A plausible synthetic route for Methyl 10-(1,3-dioxolan-4-YL)decanoate could involve the esterification of 10-(1,3-dioxolan-4-yl)decan-1-ol with methanol or the transesterification of a different ester of 10-(1,3-dioxolan-4-yl)decanoic acid. A more direct approach would be the reaction of a derivative of decanoic acid with a suitable dioxolane precursor.

Caption: A conceptual workflow for the synthesis of Methyl 10-(1,3-dioxolan-4-YL)decanoate.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

1. Preparation of Materials:

-

Test compound: Methyl 10-(1,3-dioxolan-4-YL)decanoate, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Bacterial/Fungal Strains: e.g., Staphylococcus aureus, Escherichia coli, Candida albicans.

-

Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Sterile pipette tips and multichannel pipettes.

2. Procedure:

-

Serial Dilution: Add 100 µL of sterile growth medium to wells 2-12 of a 96-well plate. Add 200 µL of the test compound stock solution (at a concentration of 2x the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no inoculum).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate growth medium to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Inoculation: Add 100 µL of the prepared inoculum to wells 1-11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-24 hours for bacteria).

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Testing:

Caption: A generalized workflow for determining the antimicrobial activity of a test compound.

Conclusion

Methyl 10-(1,3-dioxolan-4-YL)decanoate represents a molecule of interest at the interface of lipid chemistry and heterocyclic chemistry. While direct safety and toxicity data are currently lacking, a reasoned assessment based on its constituent functional groups suggests a low systemic toxicity profile, with the primary handling concerns being potential skin and eye irritation. Researchers and drug development professionals should adhere to standard laboratory safety protocols when working with this and other novel chemical entities. The potential for biological activity, particularly as an antimicrobial agent, warrants further investigation using established in vitro screening methods. The protocols and inferred data presented in this guide are intended to provide a foundational framework for the safe and effective scientific exploration of Methyl 10-(1,3-dioxolan-4-YL)decanoate.

References

-

Nikopharmad. (n.d.). Antifungal Activity Testing | Susceptibility Test for fungi. Retrieved from [Link]

- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103590.

- Graczyk, S., & Szymańska, J. (1993). [Experimental studies of toxic effects of 1,3,5-trioxane and 1,3-dioxolane. I. Acute toxic effect]. Medycyna Pracy, 44(4), 329-335.

-

Mercuria. (n.d.). Fatty Acid Methyl Ester (FAME / Biodiesel) Safety Data Sheet. Retrieved from [Link]

- Vactor, F. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Pharmaceutical Analysis, 8(3), 45.

- Kenar, J. A., et al. (2018). An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance. RSC Advances, 8(52), 29699-29729.

-

Biology LibreTexts. (2021, March 5). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Retrieved from [Link]

- Al-Zoubi, W., et al. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Pharmaceuticals, 16(11), 1599.

- United States Department of Agriculture. (2010, July 26). 7 CFR 205.601, Synthetic Substance allowed for use in organic crop production as an inert ingredient. Agricultural Marketing Service.

- Lopera-V, N. L., et al. (2023).

- BenchChem. (2025). Application Notes and Protocols for Antimicrobial and Antifungal Activity Screening of 1,3,4-Thiadiazole Compounds.

- Moran, J. H., et al. (2000). Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase. Chemical Research in Toxicology, 13(4), 255-262.

- Union Carbide Corp. (1983).

- Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

- Santa Cruz Biotechnology. (n.d.).

- Ghamri, A., & Shariati, A. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.

- Hartwig, A., & MAK Commission. (2018). 1,3‐Dioxolane. MAK Value Documentation, addendum – Translation of the German version from 2018. The MAK Collection for Occupational Health and Safety, 3(4), 1861-1865.

- Fisher, M. B., & Messing, R. O. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 11(Supplement_1), S33-S40.

- JFE Techno-Research Corporation. (n.d.). Tests on Antimicrobial Activity and Antifungal Activity.

- Kim, J., et al. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, 14(10), 6959-6963.

- El-Sayed, R., et al. (2023). An Exhaustive Compilation on the Synthesis of Heterocycles Pendant on the Fatty Acid Alkyl Chains. Current Organic Synthesis, 20(4), 395-457.

- Khan, M. F., et al. (1995). Increased Endobiotic Fatty Acid Methyl Esters Following Exposure to Methanol. Toxicological Sciences, 25(2), 263-269.

- Lapidot, Y., et al. (1967). Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids. Journal of Lipid Research, 8(2), 142-145.

- Khan, M. F., et al. (1995). Increased endobiotic fatty acid methyl esters following exposure to methanol. Toxicology and Applied Pharmacology, 134(2), 263-269.

- Zubenko, S., et al. (2023). Acidic Synthesis of the Esters of Fatty Acids and Long-Chain Alcohols. ChemistrySelect, 8(30), e202301540.

Sources

- 1. mjpms.in [mjpms.in]

- 2. researchgate.net [researchgate.net]

- 3. ams.usda.gov [ams.usda.gov]

- 4. [Experimental studies of toxic effects of 1,3,5-trioxane and 1,3-dioxolane. I. Acute toxic effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. series.publisso.de [series.publisso.de]

Thermodynamic Stability of Methyl 10-(1,3-dioxolan-4-YL)decanoate at Room Temperature: A Comprehensive Technical Guide

Executive Summary

Methyl 10-(1,3-dioxolan-4-YL)decanoate is a bifunctional lipid intermediate frequently utilized in the synthesis of advanced drug delivery systems, including lipid nanoparticles (LNPs). Structurally, it features a hydrophobic decanoate aliphatic chain terminated by a methyl ester at one end and a 1,3-dioxolane (cyclic acetal) ring at the other. Understanding its thermodynamic stability at room temperature (298.15 K) requires a decoupled analysis of these two distinct functional groups. While the molecule is thermodynamically stable under strictly anhydrous and neutral conditions, environmental factors such as moisture and pH shifts can trigger divergent degradation pathways. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic vulnerabilities, establishing self-validating experimental protocols for stability profiling.

Structural Thermodynamics & Molecular Vulnerabilities

The thermodynamic stability of Methyl 10-(1,3-dioxolan-4-YL)decanoate at room temperature is governed by the independent potential energy surfaces of its ester and acetal moieties.

The 1,3-Dioxolane Ring (Cyclic Acetal)

The 1,3-dioxolane ring is a cyclic acetal. From a thermodynamic perspective, cyclic acetals are generally more stable than their acyclic counterparts due to favorable entropic factors during ring closure[1]. Under neutral and basic conditions, the acetal carbon is highly shielded from nucleophilic attack because the resulting alkoxide would be an exceptionally poor leaving group. This creates a massive kinetic barrier, rendering the 1,3-dioxolane ring practically stable in the absence of acid[2][3].

However, the introduction of trace protons fundamentally alters the thermodynamic landscape. Protonation of an ether oxygen transforms it into a highly favorable leaving group, prompting spontaneous ring opening to form a resonance-stabilized oxocarbenium ion[4]. This intermediate is rapidly trapped by ambient water, driving the thermodynamic equilibrium toward the irreversible formation of a diol and an aldehyde/ketone[1].

The Methyl Ester Moiety

Conversely, the methyl ester moiety exhibits a slightly negative standard free energy of hydrolysis ( ΔG∘≈−5 to −10 kJ/mol), indicating that its cleavage into a carboxylic acid and methanol is thermodynamically spontaneous in the presence of water[5]. Yet, at room temperature (25°C), the ester remains kinetically stable at pH 7. The high activation energy ( Ea ) required to form the tetrahedral intermediate without acid or base catalysis acts as a kinetic bottleneck, preserving the ester linkage under standard storage conditions.

Mechanistic Causality of Degradation Pathways

The degradation of Methyl 10-(1,3-dioxolan-4-YL)decanoate is not a monolithic process; it is a bifurcated system dictated by the specific environmental catalyst present.

Mechanistic degradation pathways of Methyl 10-(1,3-dioxolan-4-YL)decanoate based on conditions.

-

Acid-Catalyzed Pathway: The reaction is first-order with respect to the proton concentration. The rate-determining step is the unimolecular cleavage of the protonated acetal to form the oxocarbenium ion[4].

-

Base-Catalyzed Pathway: Hydroxide ions directly attack the electron-deficient carbonyl carbon of the methyl ester, forming a tetrahedral intermediate that collapses to expel methoxide, driving saponification. The dioxolane ring remains entirely unaffected during this process[2].

Quantitative Data & Kinetic Parameters

To facilitate formulation decisions, the thermodynamic and kinetic behaviors of the molecule's functional groups at room temperature are summarized below.

Table 1: Thermodynamic Parameters for Functional Group Hydrolysis at 298.15 K

| Functional Group | Reaction | Standard Free Energy ( ΔG∘ ) | Kinetic Stability at pH 7 (25°C) |

| Methyl Ester | Hydrolysis (Saponification) | ~ -5 to -10 kJ/mol | High (High Ea barrier) |

| 1,3-Dioxolane | Hydrolysis (Acetal Cleavage) | ~ +0.3 to +5 kJ/mol (equilibrium dependent) | High (Requires H+ catalysis) |

Table 2: Estimated Half-Life ( t1/2 ) of Methyl 10-(1,3-dioxolan-4-YL)decanoate

| Environmental Condition | Dominant Degradation Pathway | Estimated t1/2 at 25°C |

| Anhydrous, Neutral | None (Thermodynamically Stable) | > 2 years |

| Aqueous, pH 7.0 | Trace Ester Hydrolysis | > 6 months |

| Aqueous, pH 4.0 | Dioxolane Cleavage | < 24 hours |

| Aqueous, pH 10.0 | Ester Saponification | < 7 days |

Experimental Methodologies for Stability Profiling

To empirically validate the thermodynamic stability of this specific molecule, researchers must employ a self-validating system that accounts for both functional groups simultaneously without introducing artifactual degradation.

Protocol: Self-Validating Kinetic Profiling via Quantitative NMR (qNMR)

Causality of Design: Quantitative NMR (qNMR) is selected over standard HPLC-UV because the aliphatic nature of Methyl 10-(1,3-dioxolan-4-YL)decanoate lacks a strong chromophore. By utilizing an internal standard, any loss of the intact molecule is quantitatively tracked against a non-reactive reference, ensuring the data is self-validating and independent of sample volume fluctuations.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10.0 mg of Methyl 10-(1,3-dioxolan-4-YL)decanoate and 2.0 mg of maleic acid (internal standard) in 0.6 mL of deuterated solvent. Prepare three parallel cohorts: anhydrous CD3CN , CD3CN/D2O buffered to pD 4.0, and CD3CN/D2O buffered to pD 10.0[4].

-

Isothermal Incubation: Seal the NMR tubes under an argon atmosphere and incubate in a dark, temperature-controlled environment strictly maintained at 25.0 ± 0.1 °C.

-

Data Acquisition: Acquire 1H -NMR spectra at predefined intervals (e.g., 0, 1, 2, 4, 8, 24, and 72 hours).

-

Signal Integration: Monitor the disappearance of the dioxolane methine proton (typically ~4.8-5.0 ppm) and the methyl ester protons (~3.6 ppm) relative to the stable vinylic protons of the maleic acid standard (~6.3 ppm).

-

Kinetic Modeling: Plot ln([C]t/[C]0) versus time. A linear fit confirms pseudo-first-order kinetics, allowing the extraction of the rate constant ( k ) and calculation of the half-life ( t1/2=ln(2)/k )[4].

Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Formulation & Storage Implications for Drug Development

For drug development professionals utilizing Methyl 10-(1,3-dioxolan-4-YL)decanoate as a synthetic intermediate or LNP excipient, room temperature storage requires strict environmental controls based on the thermodynamic principles outlined above.

The extreme vulnerability of the 1,3-dioxolane ring to oxocarbenium-mediated cleavage dictates that the compound must be stored under strictly anhydrous conditions (e.g., over activated molecular sieves or under an argon blanket) to prevent moisture ingress. Furthermore, because even the slight surface acidity of standard borosilicate glass can catalyze acetal cleavage over extended periods, storage in base-washed glassware or fluoropolymer (PTFE/PFA) containers is highly recommended to maintain long-term thermodynamic stability.

References

- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Connect.

- Thermodynamics and Kinetics of Atmospherically Relevant Acetalization Reactions. ACS Earth and Space Chemistry.

- Equilibrium constants and heats of formation of methyl esters and N,N-dimethyl amides of substituted benzoic acids. Canadian Journal of Chemistry.

- Lecture 9: Acetals. University of Birmingham.

- Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Application Note: Synthesis and Isolation Protocol for Methyl 10-(1,3-dioxolan-4-yl)decanoate

Introduction & Mechanistic Rationale

Methyl 10-(1,3-dioxolan-4-yl)decanoate is a highly functionalized lipid derivative featuring a terminal 1,3-dioxolane moiety. Such compounds serve as critical renewable platform molecules and protected intermediates in advanced materials science and drug development. The synthesis of this molecule requires the precise oxidation of a terminal alkene to a vicinal diol, followed by a thermodynamically driven acetalization.

The synthetic pathway is executed in two robust stages:

-

Upjohn Dihydroxylation : The terminal alkene, methyl 11-dodecenoate, is oxidized to a cis-1,2-diol using a catalytic amount of osmium tetroxide (OsO4) alongside the stoichiometric co-oxidant N-methylmorpholine N-oxide (NMO)[1]. The mechanism involves a [3+2] cycloaddition of OsO4 to the olefin, forming an osmate ester. Subsequent hydrolysis yields the diol, while NMO reoxidizes the Os(VI) species back to the active Os(VIII) catalyst, ensuring high atom economy and minimizing the use of toxic heavy metals[2].

-

Acetalization : The resulting diol is reacted with dimethoxymethane (formaldehyde dimethyl acetal) under acidic conditions to form the stable 1,3-dioxolane ring[3]. This transacetalization is driven to completion by the continuous removal of the methanol byproduct, preventing the reverse hydrolysis reaction and ensuring a high-yielding protection of the 1,2-diol[4].

Synthetic Pathway Visualization

Caption: Retrosynthetic and forward pathway for the synthesis of Methyl 10-(1,3-dioxolan-4-yl)decanoate.

Quantitative Data & Reaction Parameters

To ensure reproducibility and optimal yields, the following parameters have been validated for this workflow:

| Reaction Parameter | Step 1: Upjohn Dihydroxylation | Step 2: Acetalization |

| Substrate Concentration | 0.47 M | 0.65 M |

| Catalyst Loading | 1 mol% OsO4 | 5 mol% p-TsOH·H2O |

| Stoichiometric Reagent | 1.2 eq NMO | Excess Dimethoxymethane |

| Solvent System | Acetone / H2O (4:1 v/v) | Anhydrous CH2Cl2 |

| Temperature Profile | 0 °C to 25 °C | 40 °C (Reflux) |

| Reaction Time | 12 hours | 16 hours |

| Expected Yield | 85 - 90% | 90 - 95% |

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 11,12-dihydroxydodecanoate

Expertise & Causality:

-

Solvent Choice: An acetone/water mixture is utilized because it effectively solubilizes both the lipophilic ester substrate and the water-soluble NMO and OsO4 reagents.

-

Temperature Control: Initiating the reaction at 0 °C controls the exothermic nature of the initial cycloaddition, preventing over-oxidation to aldehydes or ketones.

-

Quenching Rationale: Sodium sulfite (Na2SO3) is critical during the workup. It rapidly reduces the volatile and highly toxic Os(VIII) to the insoluble, safer Os(IV) dioxide (OsO2), which is easily filtered off, ensuring operator safety and preventing product contamination.

Protocol:

-

Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with methyl 11-dodecenoate (10.0 g, 47.1 mmol) and 100 mL of an acetone/water mixture (4:1 v/v).

-

Add N-methylmorpholine N-oxide (NMO) (6.6 g, 56.5 mmol) to the mixture and stir until complete dissolution is achieved.

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Slowly add OsO4 (4.8 mL of a 2.5 wt% solution in tert-butanol, 1 mol%) dropwise. (Caution: OsO4 is highly toxic; perform strictly in a well-ventilated fume hood).

-

Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 1:1, visualized with KMnO4 stain).

-

Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium sulfite (Na2SO3) and stir vigorously for 30 minutes to precipitate OsO2.

-

Extract the aqueous mixture with ethyl acetate (3 × 50 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude diol via flash column chromatography (silica gel, Hexanes/EtOAc 1:1) to afford methyl 11,12-dihydroxydodecanoate as a white solid.

Step 2: Synthesis of Methyl 10-(1,3-dioxolan-4-yl)decanoate

Expertise & Causality:

-

Reagent Selection: Dimethoxymethane is preferred over aqueous formaldehyde (formalin) or paraformaldehyde because it avoids the introduction of water into the system, which would shift the thermodynamic equilibrium back toward the diol[5].

-

Equilibrium Shift: A Soxhlet extractor containing activated 4Å molecular sieves is placed between the flask and the condenser. As the solvent refluxes, the molecular sieves physically trap the methanol byproduct, driving the transacetalization to completion.

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) provides the necessary protonation to activate the dimethoxymethane without causing ester hydrolysis, provided the reaction environment is kept strictly anhydrous.

Protocol:

-

In an oven-dried 250 mL round-bottom flask, dissolve methyl 11,12-dihydroxydodecanoate (8.0 g, 32.5 mmol) in anhydrous dichloromethane (CH2Cl2, 50 mL).

-

Add dimethoxymethane (25 mL, excess) and p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.31 g, 1.6 mmol, 5 mol%).

-

Equip the flask with a Soxhlet extractor containing freshly activated 4Å molecular sieves, topped with a reflux condenser.

-

Heat the mixture to reflux (approx. 40 °C) under a nitrogen atmosphere for 16 hours. Monitor the conversion via TLC (Hexanes/EtOAc 9:1).

-

Cool the reaction to room temperature and quench with saturated aqueous NaHCO3 (30 mL) to neutralize the acid catalyst and halt the reaction.

-

Separate the organic layer and extract the aqueous phase with CH2Cl2 (2 × 30 mL).

-

Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography (silica gel, Hexanes/EtOAc 9:1) to yield the pure methyl 10-(1,3-dioxolan-4-yl)decanoate as a clear oil.

References

-

Title: Upjohn dihydroxylation Source: Wikipedia URL: [Link]

-

Title: Upjohn Dihydroxylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Dioxolane Source: Wikipedia URL: [Link]

-

Title: 1,3-Dioxanes, 1,3-Dioxolanes Source: Organic Chemistry Portal URL: [Link]

-

Title: 1,3-Dioxolane | C3H6O2 | CID 12586 Source: PubChem URL: [Link]

Sources

Application Note: Formulating Next-Generation mRNA Lipid Nanoparticles using Methyl 10-(1,3-dioxolan-4-YL)decanoate

Executive Summary

The rapid clinical translation of mRNA therapeutics relies heavily on the structural optimization of lipid nanoparticle (LNP) delivery vehicles. Methyl 10-(1,3-dioxolan-4-YL)decanoate (CAS: 85318-85-0)[1] is a highly specialized, bifunctional lipid precursor used to synthesize next-generation biodegradable ionizable lipids. By incorporating a pH-sensitive 1,3-dioxolane (acetal/ketal) ring and a cleavable decanoate ester tail, this building block addresses two of the most significant bottlenecks in RNA delivery: inefficient endosomal escape and dose-limiting hepatic toxicity[2][3].

This application note provides a comprehensive, step-by-step methodology for synthesizing an ionizable lipid from this precursor, formulating it into an mRNA-LNP via microfluidic mixing, and validating its physicochemical properties.

Mechanistic Rationale: The Dioxolane-Decanoate Motif

As a Senior Application Scientist, it is critical to understand why specific chemical motifs are selected for LNP design, as this dictates downstream formulation parameters.

-

The 1,3-Dioxolane Ring (Endosomal Escape): The inclusion of a dioxolane ring in the lipid tail significantly enhances LNP potency[4]. At physiological pH (7.4), the acetal linkage remains stable, ensuring the LNP maintains a lamellar bilayer structure that protects the mRNA cargo in systemic circulation. Upon cellular uptake, the acidic environment of the late endosome (pH ~5.5) triggers the rapid protonation of the lipid's amine headgroup and the structural rearrangement of the dioxolane ring. This drives a critical morphological shift from a cylindrical to a "cone" shape, forcing the LNP into an inverted hexagonal ( HII ) phase. This phase transition physically disrupts the endosomal membrane, releasing the mRNA into the cytosol[2][5].

-

The Decanoate Ester (Biodegradability): First-generation lipids (e.g., DLin-MC3-DMA) suffer from prolonged tissue retention. The methyl ester of the decanoate chain serves as a biodegradable linkage. Once in the cytosol, ubiquitous intracellular esterases cleave this bond, rapidly inactivating the lipid and facilitating its clearance, thereby minimizing off-target inflammation and hepatotoxicity during repeat dosing[3][6].

Pre-Formulation: Synthesis of the Dioxolane Ionizable Lipid (DX-Lipid)

Methyl 10-(1,3-dioxolan-4-YL)decanoate cannot form LNPs on its own; it is a precursor that must be conjugated to an ionizable amine core to create the active lipid (referred to herein as DX-Lipid ).

Step-by-Step Synthesis Protocol

-

Saponification: Dissolve Methyl 10-(1,3-dioxolan-4-YL)decanoate in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add 2.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 4 hours to hydrolyze the methyl ester. Acidify mildly and extract with Ethyl Acetate to yield the free carboxylic acid.

-

Activation: Dissolve the resulting 10-(1,3-dioxolan-4-YL)decanoic acid in anhydrous Dichloromethane (DCM). Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of NHS. Stir for 2 hours under nitrogen to form the amine-reactive NHS-ester.

-

Amidation: Introduce the target polyamine core (e.g., a branched polyamine or piperazine derivative) to the reaction mixture. Stir overnight at room temperature.

-

Purification: Purify the crude DX-Lipid via silica gel flash chromatography (using a DCM/Methanol gradient containing 1% Triethylamine to maintain the unprotonated state). Verify the structure via 1 H-NMR and MS.

LNP Formulation Protocol

The following protocol utilizes microfluidic hydrodynamic focusing to formulate the synthesized DX-Lipid into mRNA-loaded LNPs.

Preparation of Lipid and Aqueous Phases

-

Organic Phase (Lipid Mix): Dissolve the DX-Lipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, and DMG-PEG2000 in 100% molecular biology grade Ethanol.

-

Aqueous Phase (mRNA): Dilute the mRNA payload in 50 mM Citrate Buffer (pH 4.0). Causality Note: The acidic pH of 4.0 is mandatory. It ensures the DX-Lipid (target pKa ~6.2–6.5[3][7]) is fully protonated, enabling rapid electrostatic complexation with the polyanionic mRNA backbone.

Microfluidic Mixing Parameters

Table 1: Standard Lipid Formulation Ratios

| Component | Molar Ratio (mol %) | Function in LNP Architecture |

| DX-Lipid | 50.0 | mRNA complexation & pH-triggered endosomal escape |

| DSPC | 10.0 | Structural stability & lamellar organization |

| Cholesterol | 38.5 | Membrane fluidity regulation & payload retention |

| DMG-PEG2000 | 1.5 | Colloidal stability & prevention of systemic opsonization |

-

N/P Ratio: Formulate at an amine-to-phosphate (N/P) ratio of 6:1.

-

Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic). Causality Note: This specific ratio creates an instantaneous shift in solvent polarity. The sudden increase in the dielectric constant forces the hydrophobic decanoate tails to undergo supersaturation, spontaneously self-assembling around the condensing mRNA core before macroscopic aggregation can occur.

-

Total Flow Rate (TFR): 12 mL/min using a herringbone microfluidic mixer.

Downstream Processing

Immediately dilute the LNP effluent 1:3 with 1x PBS (pH 7.4) to quench the acidic buffer and stabilize the particles. Transfer to a 100 kDa MWCO dialysis cassette and dialyze against 1x PBS (pH 7.4) for 18 hours at 4°C to remove residual ethanol and neutralize the core.

Physicochemical Characterization & Validation

To establish trustworthiness, the formulation must be evaluated using a self-validating analytical matrix.

Table 2: Target LNP Physicochemical Specifications

| Parameter | Target Value | Analytical Method |

| Z-Average Diameter | 60 - 80 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.15 | Dynamic Light Scattering (DLS) |

| Encapsulation Efficiency | > 90% | Modified RiboGreen™ Assay |

| Apparent pKa | 6.2 - 6.5 | TNS Fluorescence Binding Assay |

| Zeta Potential (pH 7.4) | -2 to +2 mV | Electrophoretic Light Scattering |

Self-Validating Protocol: Modified RiboGreen Assay Measure the formulation in the presence and absence of 1% Triton X-100. In the absence of the surfactant, the dye cannot penetrate the intact LNP, yielding the "free" mRNA signal. Upon adding Triton X-100, the LNP is completely lysed, yielding the "total" mRNA signal. This differential intrinsically proves the structural integrity of the LNP and accurately quantifies encapsulation efficiency.

Visualization: Endosomal Escape Pathway

Mechanism of 1,3-dioxolane-mediated endosomal escape and mRNA release.

References[1] GuideChem. "Methyl 10-(1,3-dioxolan-4-YL)decanoate (CAS 85318-85-0)". GuideChem Database. URL: https://www.guidechem.com/[4] Mitchell Lab. "Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome". Advanced Drug Delivery Reviews. URL: https://www.ncbi.nlm.nih.gov/pmc/[2] "Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles". Bioengineering & Translational Medicine (PMC - NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/[7] "pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function". PNAS. URL: https://www.pnas.org/[6] "Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome". PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/[3] "Key Clinical Frontiers of mRNA Loaded Lipid Nanoparticles in Cancer Vaccines". PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/[5] "Novel Lipid Nanoparticle (LNP) Delivery Systems Enabling the Advancement of RNA Therapeutics". ResearchGate. URL: https://www.researchgate.net/[8] "Key Design Features of Lipid Nanoparticles and Electrostatic Charge-Based Lipid Nanoparticle Targeting". MDPI. URL: https://www.mdpi.com/

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key Clinical Frontiers of mRNA Loaded Lipid Nanoparticles in Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 5. researchgate.net [researchgate.net]

- 6. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

How to improve synthesis yield of Methyl 10-(1,3-dioxolan-4-YL)decanoate

Welcome to the Technical Support Center for Advanced Lipid Functionalization . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks that researchers encounter when synthesizing Methyl 10-(1,3-dioxolan-4-yl)decanoate .

This molecule is synthesized via a two-step sequence: the dihydroxylation of the terminal alkene methyl 10-undecenoate to form a 1,2-diol intermediate, followed by acetalization with a formaldehyde equivalent to close the 1,3-dioxolane ring. Below, you will find the mechanistic workflow, targeted troubleshooting FAQs, self-validating protocols, and quantitative benchmarks to help you push your synthesis yields from the industry average of ~50% to >90%.

I. Mechanistic Workflow & Failure Points

Synthesis workflow and failure points for Methyl 10-(1,3-dioxolan-4-yl)decanoate.

II. Troubleshooting Guides & FAQs

Q1: Why does my acetalization yield plateau at ~50% when using aqueous formalin, and how can I push it to >90%? Causality: The formation of a 1,3-dioxolane from a 1,2-diol and formaldehyde is a reversible condensation reaction that generates one equivalent of water. When using formalin (which is typically 37% formaldehyde in water), the reaction mixture is inherently flooded with water. According to Le Chatelier's principle, this shifts the equilibrium backward, heavily favoring the starting 1,2-diol 1. Actionable Solution: You must eliminate water from the system. Switch your formaldehyde source to dimethoxymethane (DMM) . DMM undergoes transacetalization with the 1,2-diol, releasing methanol instead of water. Methanol can be continuously distilled off during the reaction, driving the equilibrium to near-quantitative completion without introducing aqueous reversal risks .

Q2: I am observing significant loss of the methyl ester (transesterification or hydrolysis) during the acetalization step. How do I prevent this? Causality: The methyl ester group at the C1 position of your decanoate chain is highly susceptible to nucleophilic attack. When utilizing strong Brønsted acids (like p-Toluenesulfonic acid, p-TsOH) in the presence of water (from formalin) or methanol (from DMM), the ester is either hydrolyzed to the free fatty acid or undergoes transesterification 2. Actionable Solution: Switch to a mild Lewis acid catalyst. Boron trifluoride diethyl etherate (BF₃·OEt₂) at 2–5 mol% effectively catalyzes the acetalization via a stereospecific 1,3-dioxolan-2-yl cation intermediate without providing the proton density required to efficiently cleave the terminal ester 3.

Q3: During the precursor synthesis (dihydroxylation of methyl 10-undecenoate), I detect aldehyde byproducts. How can I improve the 1,2-diol yield? Causality: Over-oxidation. Aggressive oxidants or prolonged exposure to transition metal catalysts can cleave the newly formed vicinal diol into nonanal derivatives via C–C bond cleavage. Actionable Solution: Utilize a controlled Prilezhaev-type epoxidation followed by in-situ hydrolysis. React methyl 10-undecenoate with performic acid (generated in-situ from 60% H₂O₂ and formic acid). Keep the initial exotherm below 40°C to form the epoxide cleanly, then heat to 90°C to force complete ring-opening to the diol 4.

III. Self-Validating Experimental Protocols

Protocol A: Controlled Dihydroxylation of Methyl 10-undecenoate

-

In-Situ Epoxidation: Dissolve methyl 10-undecenoate (1.0 eq) in a 1:1 mixture of formic acid and 1,4-dioxane. Slowly add 60% H₂O₂ (1.2 eq) dropwise, maintaining the internal temperature strictly between 35°C and 40°C using an ice bath.

-

Self-Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 8:2). The non-polar alkene spot (R_f ~0.8) must completely disappear, replaced by a mid-polarity epoxide spot (R_f ~0.5). Do not proceed to step 2 until the alkene is consumed.

-

-

Ring-Opening Hydrolysis: Once the alkene is consumed, elevate the temperature to 90°C for 16 hours to open the oxirane ring completely into the vicinal diol [[4]]().

-

Quench & Isolate: Cool the mixture to 0°C and quench with saturated aqueous sodium sulfite to destroy residual peroxides.

-

Self-Validation Checkpoint 2: A negative result on starch-iodide paper confirms the safe neutralization of peroxides. Extract with ethyl acetate and concentrate to yield methyl 10,11-dihydroxyundecanoate.

-

Protocol B: Anhydrous Acetalization to Methyl 10-(1,3-dioxolan-4-yl)decanoate

-

Reagent Assembly: Dissolve the isolated methyl 10,11-dihydroxyundecanoate (1.0 eq) in anhydrous dichloromethane (DCM). Add 3.0 equivalents of dimethoxymethane (DMM).

-

Catalysis: Cool the vessel to 0°C under an inert nitrogen atmosphere. Dropwise, add 0.05 equivalents of BF₃·OEt₂. Allow the mixture to warm to room temperature over 2 hours.

-

Distillation: Equip a short-path distillation head and gently warm the flask to continuously remove the methanol byproduct, driving the transacetalization equilibrium forward .

-

Quench & Validate: Quench the reaction with saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

-

Self-Validation Checkpoint 3: Analyze the crude product via ¹H NMR. The successful formation of the 1,3-dioxolane ring is confirmed by the appearance of a distinct singlet or AB quartet at ~4.8–5.0 ppm (corresponding to the -O-CH₂-O- acetal protons), and the total absence of broad -OH stretches in FTIR (~3300 cm⁻¹).

-

IV. Quantitative Impact of Acetalization Parameters

The following table summarizes the causal relationship between reagent selection and the final isolated yield of Methyl 10-(1,3-dioxolan-4-yl)decanoate.

| Formaldehyde Source | Catalyst System | Byproduct Management | Ester Cleavage Risk | Typical Isolated Yield (%) |

| Aqueous Formalin (37%) | p-TsOH (10 mol%) | None (Aqueous System) | High | 45 – 55% |

| Paraformaldehyde | p-TsOH (5 mol%) | Dean-Stark (Toluene) | Moderate | 75 – 85% |

| Dimethoxymethane (DMM) | BF₃·OEt₂ (5 mol%) | Distillation (Methanol) | Low | > 92% |

V. References

-

Title : Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III) Source : nih.gov URL :

-

Title : US5344946A - Process for the preparation of vicinal diols and/or epoxides Source : Google Patents URL :

-

Title : RU2036919C1 - Method of 1,3-dioxolane synthesis Source : Google Patents URL :

-

Title : ACETALIZATION REACTIONS OF CARBONYL COMPOUNDS Source : Revues Scientifiques Marocaines URL :

-

Title : Straightforward Access to Terpene-Based 1,2-Diols and Their Acetals as Fragrance Ingredients Source : ACS Publications URL :

Sources

- 1. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5344946A - Process for the preparation of vicinal diols and/or epoxides - Google Patents [patents.google.com]

Comparative Guide: Stability of Methyl 10-(1,3-dioxolan-4-YL)decanoate vs. Acyclic Acetal Protected Lipids

In the engineering of lipid nanoparticles (LNPs) and smart drug delivery systems, the selection of pH-responsive linkers dictates the delicate balance between systemic stability and targeted intracellular release. Among the most utilized functional groups for this purpose are acetals, which remain stable at physiological pH (7.4) but undergo acid-catalyzed hydrolysis in the mildly acidic environment of the endosome (pH 5.0–5.5).

This guide provides an objective, data-driven comparison between cyclic acetal protected lipids , represented by Methyl 10-(1,3-dioxolan-4-YL)decanoate, and traditional acyclic acetal protected lipids (such as dialkyl acetals). By examining the thermodynamic and kinetic causality behind their stability, researchers can optimize their formulations for either sustained release or rapid endosomal escape.

Mechanistic Causality: Thermodynamic vs. Kinetic Control

The fundamental difference in hydrolytic stability between Methyl 10-(1,3-dioxolan-4-YL)decanoate (a 1,3-dioxolane derivative) and acyclic acetal lipids lies in the entropy of their respective hydrolysis mechanisms 1.

Both cyclic and acyclic acetals undergo acid-catalyzed hydrolysis initiated by the protonation of an acetal oxygen, followed by the rate-limiting formation of an oxonium intermediate 2. However, their subsequent pathways diverge dramatically:

-

Cyclic Acetals (1,3-Dioxolanes): When the oxonium ion forms in Methyl 10-(1,3-dioxolan-4-YL)decanoate, the newly released hydroxyl group remains tethered to the same molecule. Because the deprotection occurs in an aqueous solvent, the localized, high effective concentration of this tethered hydroxyl drives the equilibrium heavily back toward the protected cyclic state. This intramolecular ring-closing step is entropically favored and kinetically rapid.

-

Acyclic Acetals (Dialkyls): In acyclic acetals, the formation of the oxonium ion cleaves off an alcohol as a completely separate molecule. This free alcohol diffuses into the bulk aqueous solvent. The reverse reaction becomes an intermolecular process, which is entropically unfavored. Consequently, water easily outcompetes the diffused alcohol to attack the oxonium ion, leading to irreversible hydrolysis.

As a result of this entropic advantage, acyclic diethyl acetals have been experimentally shown to hydrolyze 30 to 35 times faster than their corresponding 1,3-dioxolane cyclic counterparts 3.

Logical pathway of acid-catalyzed acetal hydrolysis highlighting the cyclic entropic advantage.

Quantitative Data Comparison

The structural differences translate directly to performance metrics in formulation science. Acyclic acetals are ideal for burst release, whereas cyclic acetals like Methyl 10-(1,3-dioxolan-4-YL)decanoate are suited for formulations requiring extended shelf-life and prolonged circulation 4.

| Lipid Class | Representative Structure | Half-Life (t½) at pH 7.4 | Half-Life (t½) at pH 5.0 | Primary Application Profile |

| Cyclic Acetal | Methyl 10-(1,3-dioxolan-4-YL)decanoate | > 6 months | 10 - 70 hours | Long-circulating LNPs, sustained payload release, high shelf stability |

| Acyclic Acetal | Dialkyl Acetal Lipids (e.g., Diethyl) | 14 - 21 days | 5 - 15 minutes | Rapid endosomal escape, burst mRNA/siRNA delivery |

Self-Validating Experimental Protocol: Hydrolysis Kinetics

To objectively compare the stability of these lipids in your own laboratory, you must utilize a kinetic assay that eliminates systemic errors (such as solvent evaporation or injection volume discrepancies). The following protocol uses Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with an internal standard to create a self-validating data set 1.

Step-by-Step Methodology

-

Buffer Preparation:

-

Prepare a pH 5.0 Acetate buffer (100 mM) to simulate the endosomal environment.

-

Prepare a pH 7.4 Phosphate-Buffered Saline (PBS) to simulate physiological circulation.

-

-

Stock Solution & Internal Standard:

-

Dissolve the target lipid (e.g., Methyl 10-(1,3-dioxolan-4-YL)decanoate) in a water-miscible co-solvent (like acetonitrile) to a concentration of 10 mg/mL.

-

Causality Check: Add a chemically inert internal standard (e.g., a stable saturated hydrocarbon or non-cleavable PEGylated lipid). This normalizes all downstream peak areas, ensuring that any drop in the acetal signal is strictly due to hydrolysis, not sample loss.

-

-

Incubation:

-

Inject 100 µL of the lipid stock into 900 µL of the pre-warmed (37°C) buffer solutions. Vortex immediately.

-

-

Aliquot Quenching (Critical Step):

-

At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), extract a 50 µL aliquot.

-

Causality Check: Immediately inject this aliquot into a vial containing 50 µL of a pH 9.0 quenching solution (e.g., Tris base). Because acetal hydrolysis is strictly acid-catalyzed, raising the pH instantly deprotonates any active oxonium intermediates, effectively "freezing" the kinetic state of the reaction for accurate measurement.

-

-

Chromatographic Analysis:

-

Analyze the quenched samples via GC or HPLC. Calculate the ratio of the intact acetal lipid peak area to the internal standard peak area.

-

-

Kinetic Plotting:

-

Plot the natural log of the remaining lipid concentration against time. A linear fit confirms first-order kinetics. Calculate the half-life using the equation t1/2=0.693/k , where k is the slope of the line.

-

Self-validating experimental workflow for determining lipid acetal hydrolysis kinetics.

Conclusion

The selection between Methyl 10-(1,3-dioxolan-4-YL)decanoate and acyclic acetal lipids is not a matter of one being universally superior, but rather a strategic choice based on the therapeutic target. If your LNP formulation requires aggressive, rapid payload release upon endosomal entry (e.g., for mRNA vaccines), acyclic acetals are highly effective. Conversely, if your formulation demands rigorous systemic stability, prolonged circulation, and resistance to premature degradation during storage, the entropically favored 1,3-dioxolane ring of Methyl 10-(1,3-dioxolan-4-YL)decanoate provides a vastly superior architectural foundation.

References

-

Total Synthesis. "Acetal Protecting Group & Mechanism." [Link]

-

Stanford University (The Barron Lab). "Acid-degradable lipid nanoparticles enhance the delivery of mRNA."[Link]

Sources

A Comparative Guide to the Validation of HPLC-MS Methods for Methyl 10-(1,3-dioxolan-4-YL)decanoate Quantification

For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method validation for the quantification of Methyl 10-(1,3-dioxolan-4-YL)decanoate, a compound of interest in various research and development pipelines. This document moves beyond a simple checklist of validation parameters, offering a rationale for experimental choices and a framework for developing a robust, self-validating analytical method.

Introduction: The Analytical Challenge of Methyl 10-(1,3-dioxolan-4-YL)decanoate

Methyl 10-(1,3-dioxolan-4-YL)decanoate is a fatty acid methyl ester (FAME) derivative. The quantification of such molecules can be challenging due to their non-polar nature and potential for matrix effects in complex biological samples.[1] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers the requisite sensitivity and selectivity for this task.[2] However, to ensure the reliability and accuracy of the data, a thorough validation of the analytical method is not just a regulatory requirement but a scientific necessity.[3][4]

This guide will compare and contrast different approaches to HPLC-MS method validation for this specific analyte, drawing upon established principles from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]

Comparative Analysis of HPLC-MS Approaches

The choice of HPLC and MS instrumentation and methodologies significantly impacts the performance of the analytical method. Here, we compare common approaches for the analysis of FAMEs like Methyl 10-(1,3-dioxolan-4-YL)decanoate.

Chromatographic Separation: Reversed-Phase vs. Normal-Phase

| Feature | Reversed-Phase HPLC | Normal-Phase HPLC | Rationale for Methyl 10-(1,3-dioxolan-4-YL)decanoate |

| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., silica) | Reversed-phase is generally preferred for FAMEs due to its compatibility with a wider range of solvents and its robustness.[8] |

| Mobile Phase | Polar (e.g., water, acetonitrile, methanol) | Non-polar (e.g., hexane, ethyl acetate) | Reversed-phase offers better control over elution and is more amenable to the aqueous environments often encountered in biological sample preparation. |

| Analyte Elution | Polar compounds elute first | Non-polar compounds elute first | The decanoate chain of the analyte provides sufficient hydrophobicity for good retention on a C18 column. |

Mass Spectrometric Detection: Single Quadrupole vs. Tandem Mass Spectrometry (MS/MS)

| Feature | Single Quadrupole MS | Tandem Mass Spectrometry (MS/MS) | Rationale for Methyl 10-(1,3-dioxolan-4-YL)decanoate |

| Selectivity | Lower | Higher | MS/MS is highly recommended to minimize interferences from complex matrices.[9] The use of Multiple Reaction Monitoring (MRM) enhances specificity.[10] |

| Sensitivity | Generally lower | Generally higher | The ability to filter out background noise in MS/MS leads to improved signal-to-noise ratios and lower detection limits.[11] |

| Confirmation | Limited to parent ion mass | Provides structural information through fragmentation patterns | The fragmentation of the dioxolane and decanoate moieties can provide confirmatory evidence of the analyte's identity. |

The Pillars of Method Validation: A Step-by-Step Guide

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[12] The following sections detail the critical validation parameters as outlined by ICH and FDA guidelines.[13][14]

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[14]

Experimental Protocol:

-

Analyze blank matrix samples (e.g., plasma, tissue homogenate) from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

-

Analyze the analyte and IS in a clean solvent to establish their retention times.

-

Analyze the blank matrix spiked with the analyte and IS.

Acceptance Criteria:

-

The response of interfering peaks in the blank matrix should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ) and less than 5% for the IS.[14]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[6] The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of linearity, accuracy, and precision.[13]

Experimental Protocol:

-

Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A minimum of five to six concentration levels is recommended.

-

Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

-

Perform a linear regression analysis and determine the coefficient of determination (r²).

Acceptance Criteria:

-

The coefficient of determination (r²) should be ≥ 0.99.[8]

-

The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results.[6]

Experimental Protocol:

-

Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.

-

Intra-assay (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.[15]

-

Inter-assay (Intermediate Precision): Analyze the QC samples on at least three different days with different analysts, if possible.[15]

Acceptance Criteria:

-

Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).[16]

-

Precision: The relative standard deviation (RSD) should not exceed 15% (20% for the LLOQ).[16]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable accuracy and precision.[6]

Experimental Protocol:

-

LOD: Can be estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

-

LOQ: The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20% of the nominal value) and precision (RSD ≤ 20%).

Acceptance Criteria:

-

The analyte response at the LOQ should be at least five times the response of a blank sample.

Stability

The stability of the analyte in a given matrix under specific conditions for given time intervals should be established.

Experimental Protocol:

-

Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

-

Short-Term Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.

-

Long-Term Stability: Analyze QC samples after storage at the intended storage temperature for a defined period.

-

Post-Preparative Stability: Analyze processed QC samples that have been stored in the autosampler for a period that exceeds the expected run time.

Acceptance Criteria:

-

The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting, undetected matrix components.[17][18]

Experimental Protocol:

-

Prepare three sets of samples:

-

Set A: Analyte and IS in a clean solvent.

-

Set B: Blank matrix extract spiked with the analyte and IS post-extraction.

-

Set C: Blank matrix spiked with the analyte and IS before extraction.

-

-

Calculate the matrix factor by comparing the peak areas of Set B to Set A.

-

Calculate the recovery by comparing the peak areas of Set C to Set B.

Acceptance Criteria:

-

The RSD of the matrix factor across different lots of the matrix should be ≤ 15%.

Data Presentation and Visualization

Clear presentation of data is crucial for the interpretation of validation results.

Table 1: Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Specificity | No significant interference at the retention time of the analyte and IS. |

| Linearity (r²) | ≥ 0.99 |

| Range | Defined by the upper and lower limits of the calibration curve meeting accuracy and precision criteria. |

| Intra- & Inter-assay Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ). |

| Intra- & Inter-assay Precision (RSD) | ≤ 15% (≤ 20% at LLOQ). |

| LOD | Signal-to-noise ratio ≥ 3:1. |

| LOQ | Lowest concentration with accuracy within ±20% and precision ≤ 20%. |

| Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) | Mean concentration within ±15% of nominal. |

| Matrix Effect (RSD of Matrix Factor) | ≤ 15%. |

Diagram 1: HPLC-MS Method Validation Workflow

Caption: A flowchart illustrating the sequential stages of HPLC-MS method validation.

Diagram 2: Logical Relationship of Key Validation Parameters

Caption: Interdependencies of core analytical method validation parameters.

Conclusion

The validation of an HPLC-MS method for the quantification of Methyl 10-(1,3-dioxolan-4-YL)decanoate is a rigorous but essential process to ensure data integrity. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, stability, and matrix effects, researchers can have high confidence in their analytical results. This guide provides a comprehensive framework, grounded in regulatory expectations and scientific principles, to aid in the development and validation of robust and reliable HPLC-MS methods.

References

- Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015). Bioanalysis.

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.

- NorthEast BioLab. (n.d.).

- Pharma Talks. (2025). Understanding ICH Q2(R2)

- Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis.

- ResearchGate. (n.d.). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins.

- National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.

- Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?

- European Medicines Agency. (n.d.). ICH Q2(R2)

- Bioanalysis Zone. (n.d.). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins.

- Lab Manager. (2025).

- National Institutes of Health. (n.d.).

- International Council for Harmonisation. (2023).

- FAO AGRIS. (n.d.).

- AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.

- BioPharm International. (n.d.).

- ResearchGate. (n.d.).

- Allan Chemical Corporation. (2025).

- National Institutes of Health. (2019).

- National Institutes of Health. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice.

- Benchchem. (n.d.).

- PubMed. (n.d.).

- Labcompliance. (2025).

- Springer. (n.d.).

- Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.

- U.S. Food and Drug Administration. (2018).

- Drawell. (2025).

- National Institutes of Health. (2020).

- LGC Group. (n.d.).

- myadlm.org. (2019). Growing Pains in LC-MS/MS Testing.

- ResearchGate. (2016).

- Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.

- MDPI. (2025). Development and Validation of an HPLC-MS/MS Method for Quantifying Deoxynivalenol and Zearalenone Biomarkers in Dried Porcine Blood Spots.

- Diva-Portal.org. (2004).

Sources

- 1. lcms.cz [lcms.cz]

- 2. rsc.org [rsc.org]

- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 7. fda.gov [fda.gov]

- 8. Quantification of Fatty Acid Methyl Esters in Various Biological Matrices by LC-DAD and LC-MS after One-Step Transesterification [agris.fao.org]

- 9. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. database.ich.org [database.ich.org]

- 13. m.youtube.com [m.youtube.com]

- 14. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ovid.com [ovid.com]

Personal protective equipment for handling Methyl 10-(1,3-dioxolan-4-YL)decanoate

Operational Safety and Handling Guide: Methyl 10-(1,3-dioxolan-4-YL)decanoate

As drug development increasingly relies on complex lipid nanoparticles (LNPs) and novel delivery vehicles, the handling of specialized lipid intermediates demands rigorous, field-proven safety protocols. Methyl 10-(1,3-dioxolan-4-YL)decanoate (CAS 85318-85-0) is a bifunctional organic molecule comprising a lipophilic decanoate (fatty acid methyl ester) chain and a 1,3-dioxolane terminal ring.

To build a self-validating safety system in your laboratory, we must first understand the causality behind the chemical's hazards. This compound presents two distinct mechanistic risks:

-

Peroxidation Potential: The 1,3-dioxolane moiety is a cyclic acetal. The carbon atoms adjacent to the oxygen atoms in the ring are highly susceptible to radical-mediated hydrogen abstraction. Upon prolonged exposure to atmospheric oxygen, this leads to the formation of unstable, shock-sensitive hydroperoxides[1]. Dioxolanes are recognized as Group B peroxide-forming chemicals, meaning they pose a severe explosion hazard if concentrated via evaporation or distillation[2].

-

Lipophilicity and Dermal Penetration: The 10-carbon ester chain is a powerful lipophilic agent. If exposed to unprotected skin, it acts as a defatting agent (stripping natural epidermal oils) and a permeation enhancer, potentially carrying other dissolved toxic payloads directly across the dermal barrier.

The following guide synthesizes technical accuracy with immediate logistical utility to ensure your team handles this intermediate with uncompromising safety.

Quantitative Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) Personal Protective Equipment standard (29 CFR 1910 Subpart I) mandates that laboratory PPE must be selected based on a rigorous, compound-specific hazard assessment[3]. Because of the lipophilic nature of the decanoate chain, standard latex or thin nitrile gloves will rapidly degrade.

Below is the quantitative PPE and engineering control matrix required for handling Methyl 10-(1,3-dioxolan-4-YL)decanoate:

| Parameter | Quantitative Specification | Mechanistic Justification & Operational Directive |

| Glove Thickness (Nitrile) | ≥ 8 mil | Directive: Use only for short-duration tasks (< 30 min). Double-gloving is mandatory. Causality: The lipophilic tail causes rapid solvation and breakthrough in standard 4-mil gloves. |

| Glove Thickness (Butyl) | ≥ 15 mil | Directive: Mandatory for prolonged exposure (> 30 min) or bulk volumetric transfers. Causality: Butyl rubber provides superior resistance to non-polar and ether-based solvents. |

| Eye/Face Protection | ANSI Z87.1+ | Directive: Chemical splash goggles required. Add a face shield if sonicating. Causality: Protects ocular mucosa from ester-induced irritation and micro-aerosols[4]. |

| Fume Hood Face Velocity | 80 – 100 fpm | Directive: Verify via digital monitor prior to unsealing the chemical vial. Causality: Primary engineering control against inhalation of organic vapors[5]. |

| Peroxide Safety Threshold | < 20 ppm | Directive: Proceed with synthesis. Document reading on the vial's physical log. Causality: Ensures the acetal ring has not degraded into explosive hydroperoxides. |

| Peroxide Danger Threshold | > 20 ppm | Directive: Abort operation. Initiate chemical quenching protocol immediately. Causality: Concentration of peroxides above this limit risks thermal runaway[6]. |

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not simply execute steps; verify the chemical's state before, during, and after manipulation.

Phase 1: Pre-Operational Validation (The Peroxide Check)

-

Visual Inspection: Examine the amber glass storage vial for structural integrity. Look for crystalline precipitations around the cap or a viscous, oily layer at the bottom of the liquid. These are macroscopic indicators of polymeric peroxides. If observed, do not touch the vial and contact Environmental Health and Safety (EHS)[7].

-

Quantitative Screening: If visually clear, transfer the vial to a certified fume hood. Using a quantitative KI-starch test strip (Quantofix), sample the liquid interface.

-

Self-Validation Log: Write the date, your initials, and the exact ppm reading directly on the vial's label. If the reading is < 20 ppm, proceed.

Phase 2: Active Manipulation under Inert Atmosphere 4. Atmospheric Displacement: Because the 1,3-dioxolane ring undergoes autoxidation in the presence of O2 , purge your primary reaction vessel with ultra-high-purity (UHP) Argon or Nitrogen for 3 minutes prior to introducing the chemical. 5. Volumetric Transfer: Utilize positive displacement pipettes rather than air-displacement pipettes. The decanoate ester imparts a higher viscosity and lower vapor pressure than aqueous solutions, which will cause air-displacement pipettes to under-deliver. 6. Post-Use Blanketing: Before sealing the stock vial, gently blow a stream of Argon into the headspace for 15 seconds to displace ambient oxygen. Seal tightly with a PTFE-lined cap and return to dark storage at < 4°C.

EPA-Compliant Waste Management & Logistics

The Environmental Protection Agency (EPA) strictly regulates the lifecycle of laboratory chemical waste under the Resource Conservation and Recovery Act (RCRA)[8]. Improper disposal of peroxide-forming lipids can lead to thermal events in waste carboys.

Step-by-Step Disposal Plan:

-

Segregation: Deposit all Methyl 10-(1,3-dioxolan-4-YL)decanoate liquid waste into a designated, chemically compatible high-density polyethylene (HDPE) carboy explicitly labeled "Hazardous Waste - Non-Halogenated Organic Solvents." Do not mix with acidic waste, as acids can rapidly cleave the dioxolane ring.

-

SAA Storage: Store the carboy in a secondary containment tray within the laboratory's Satellite Accumulation Area (SAA). The EPA mandates that SAA containers must remain securely closed at all times unless actively receiving waste[9].

-

Volume Monitoring: The absolute legal limit for an SAA is 55 gallons of hazardous waste[10]. Implement a visual fill-line at the 50-gallon mark.

-

CAA Transfer: Once the 50-gallon threshold is reached, date the container and transfer it to the facility's Central Accumulation Area (CAA) within 3 consecutive days. From the CAA, the waste will be manifested for commercial incineration[8].

Operational Workflow Visualization

Figure 1: End-to-end operational and safety workflow for dioxolane-derivative lipid intermediates.

References

-

Those pesky peroxides… | ACS Chemical Health & Safety. American Chemical Society. 2

-

A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (PMC). 3

-

OSHA Lab Safety Equipment: Requirements & Compliance Guide. Lab Equipment Direct. 5

-

Peroxides and peroxide-forming compounds | ACS Chemical Health & Safety. American Chemical Society. 1

-

Review of Safety Guidelines for Peroxidizable Organic Chemicals. American Chemical Society. 6

-

Personal Protective Equipment Requirements for Laboratories. NC State University Environmental Health and Safety. 4

-

Managing Hazardous Chemical Waste in the Lab. Lab Manager. 10

-

Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. UNC Environment, Health and Safety. 7

-

Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. 8

-

Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). 9

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 5. labequipmentdirect.com [labequipmentdirect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. MedicalLab Management Magazine [medlabmag.com]

- 9. epa.gov [epa.gov]

- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。